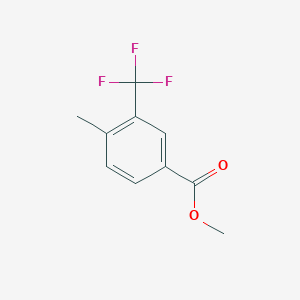

Methyl 4-methyl-3-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-methyl-3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methyl-3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUTXZRWQVCTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474587 | |

| Record name | Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116419-94-4 | |

| Record name | Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 4-methyl-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-methyl-3-(trifluoromethyl)benzoate, a valuable intermediate in pharmaceutical and materials science research. This document outlines a reliable synthetic protocol, details expected characterization data, and presents the information in a clear and accessible format for laboratory use.

Synthesis

The synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate is most effectively achieved through the Fischer esterification of its corresponding carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid. This well-established reaction utilizes an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions.

Proposed Reaction Scheme

Caption: Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid.

Experimental Protocol

This protocol is based on established procedures for the esterification of substituted benzoic acids.

Materials:

-

4-methyl-3-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 4-methyl-3-(trifluoromethyl)benzoate can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization

The successful synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate can be confirmed through various spectroscopic techniques. The following tables summarize the key physical and spectral data for the starting material and provide predicted data for the final product based on closely related analogs.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-methyl-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | 204.15 | Solid |

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | C₁₀H₉F₃O₂ | 218.17 | Liquid (Predicted) |

Spectroscopic Data

Note: The spectral data for Methyl 4-methyl-3-(trifluoromethyl)benzoate is predicted based on the analysis of its isomers and related structures. Actual experimental values may vary slightly.

Table 1: ¹H NMR Data (Predicted)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.4 (d, 1H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃) |

Table 2: ¹³C NMR Data (Predicted)

| Compound | Chemical Shift (δ, ppm) |

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | ~166 (C=O), ~142 (q, C-CF₃), ~135, ~132, ~130 (q), ~128, ~124 (q, CF₃), ~52 (-OCH₃), ~20 (-CH₃) |

Table 3: IR Spectroscopy Data (Predicted)

| Compound | Key Absorptions (cm⁻¹) |

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | ~2960 (C-H, sp³), ~1725 (C=O, ester), ~1610 (C=C, aromatic), ~1300-1100 (C-F and C-O) |

Table 4: Mass Spectrometry Data (Predicted)

| Compound | m/z (Method) |

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | [M]⁺ at 218, fragments corresponding to loss of -OCH₃ (m/z 187) and -COOCH₃ (m/z 159) (EI-MS) |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Methyl 4-methyl-3-(trifluoromethyl)benzoate.

Caption: Workflow for the synthesis and purification of the target compound.

Spectral Data Analysis of Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Technical Guide

Predicted Spectral Data and Data of Analogous Compounds

While specific data for Methyl 4-methyl-3-(trifluoromethyl)benzoate is unavailable, the following tables summarize the spectral data for two closely related structural isomers: Methyl 4-(trifluoromethyl)benzoate and Methyl 3-(trifluoromethyl)benzoate. This information can be used to predict the spectral properties of the target compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Methyl 4-(trifluoromethyl)benzoate | 8.14 | d | 8.0 | 2H, Ar-H |

| 7.68 | d | 8.0 | 2H, Ar-H | |

| 3.94 | s | 3H, -OCH₃ | ||

| Methyl 3-(trifluoromethyl)benzoate | 8.25 | s | 1H, Ar-H | |

| 8.15 | d | 7.8 | 1H, Ar-H | |

| 7.85 | d | 7.8 | 1H, Ar-H | |

| 7.65 | t | 7.8 | 1H, Ar-H | |

| 3.95 | s | 3H, -OCH₃ |

¹³C NMR

| Compound | Chemical Shift (δ) ppm | Assignment |

| Methyl 4-(trifluoromethyl)benzoate | 165.9 | C=O |

| 134.5 (q, J = 33 Hz) | C-CF₃ | |

| 133.5 | Ar-C | |

| 130.1 | Ar-CH | |

| 125.5 (q, J = 4 Hz) | Ar-CH | |

| 123.8 (q, J = 271 Hz) | CF₃ | |

| 52.6 | -OCH₃ | |

| Methyl 3-(trifluoromethyl)benzoate | 165.4 | C=O |

| 133.9 | Ar-CH | |

| 131.2 (q, J = 33 Hz) | C-CF₃ | |

| 130.9 | Ar-CH | |

| 129.5 | Ar-CH | |

| 126.3 (q, J = 4 Hz) | Ar-CH | |

| 123.7 (q, J = 273 Hz) | CF₃ | |

| 52.5 | -OCH₃ |

Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Methyl 4-(trifluoromethyl)benzoate | ~1725 | C=O stretch (ester) |

| ~1320 | C-F stretch (strong) | |

| ~1280 | C-O stretch (ester) | |

| ~1120, 1160 | C-F stretch (strong) | |

| ~770 | C-H out-of-plane bend | |

| Methyl 3-(trifluoromethyl)benzoate | ~1730 | C=O stretch (ester) |

| ~1350 | C-F stretch (strong) | |

| ~1270 | C-O stretch (ester) | |

| ~1130, 1170 | C-F stretch (strong) | |

| ~760 | C-H out-of-plane bend |

Mass Spectrometry (MS) Data

| Compound | m/z (Relative Intensity %) | Assignment |

| Methyl 4-(trifluoromethyl)benzoate | 204 (M⁺) | Molecular Ion |

| 173 (100%) | [M-OCH₃]⁺ | |

| 145 | [M-COOCH₃]⁺ | |

| Methyl 3-(trifluoromethyl)benzoate | 204 (M⁺) | Molecular Ion |

| 173 (100%) | [M-OCH₃]⁺ | |

| 145 | [M-COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation (¹H and ¹³C NMR)

-

Sample Weighing: Accurately weigh 5-25 mg of the liquid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.1.2. Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual sample holder.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process.

-

Parameter Setup:

-

For ¹H NMR , standard acquisition parameters are typically used.

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon atom.

-

-

Acquisition: Initiate the data acquisition. The number of scans will vary depending on the sample concentration and the nucleus being observed (¹³C NMR requires significantly more scans than ¹H NMR).

-

Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase and baseline correction.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Salt Plate Preparation: Clean two infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like anhydrous acetone or dichloromethane and allow them to dry completely.

-

Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.

-

Sandwiching: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mounting: Place the sandwiched plates into the spectrometer's sample holder.

2.2.2. Data Acquisition

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction (Direct Infusion or GC-MS)

-

Direct Infusion: The liquid sample can be directly introduced into the ion source via a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

2.3.2. Ionization (Electron Ionization - EI)

-

Vaporization: The sample is introduced into a high-vacuum chamber where it is vaporized.

-

Electron Bombardment: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]

-

Ionization and Fragmentation: This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺). Excess energy from the collision often causes the molecular ion to fragment into smaller, characteristic charged fragments.[2]

2.3.3. Mass Analysis and Detection

-

Acceleration: The positively charged ions are accelerated by an electric field.

-

Separation: The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the molecular structure of the target compound.

References

physical and chemical properties of Methyl 4-methyl-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 4-methyl-3-(trifluoromethyl)benzoate is limited in publicly available literature. The information presented herein is a comprehensive guide based on the established properties of structurally similar compounds, namely isomers and analogues. This guide provides a robust framework for understanding the expected physical and chemical characteristics, handling, and application of the specified compound.

Compound Identification

| Identifier | Methyl 4-methyl-3-(trifluoromethyl)benzoate (Projected) | Methyl 4-(trifluoromethyl)benzoate[1][2] | Methyl 3-(trifluoromethyl)benzoate[3][4] |

| CAS Number | Not Available | 2967-66-0[1] | 2557-13-3[3][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₇F₃O₂[1][2] | C₉H₇F₃O₂[3][4] |

| Molecular Weight | 218.17 g/mol | 204.15 g/mol [2] | 204.15 g/mol [3][4] |

| IUPAC Name | Methyl 4-methyl-3-(trifluoromethyl)benzoate | Methyl 4-(trifluoromethyl)benzoate[2] | Methyl 3-(trifluoromethyl)benzoate[4] |

| SMILES | COC(=O)C1=CC(C(F)(F)F)=C(C)C=C1 | COC(=O)C1=CC=C(C=C1)C(F)(F)F[2] | COC(=O)C1=CC(=CC=C1)C(F)(F)F[4] |

| InChIKey | Not Available | VAZWXPJOOFSNLB-UHFFFAOYSA-N[2] | QQHNNQCWKYFNAC-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

The physical and chemical properties of Methyl 4-methyl-3-(trifluoromethyl)benzoate can be inferred from the analysis of its structural analogues. The presence of the trifluoromethyl group significantly influences the compound's electronegativity, lipophilicity, and thermal stability.

| Property | Methyl 4-(trifluoromethyl)benzoate | Methyl 3-(trifluoromethyl)benzoate | Methyl 4-fluoro-3-(trifluoromethyl)benzoate |

| Appearance | Liquid | Colorless to almost colorless clear liquid[3] | Not specified |

| Melting Point | 13-14 °C[1] | Not specified | Not specified |

| Boiling Point | 94-95 °C at 21 mmHg[1] | 198 °C[3] | Not specified |

| Density | 1.268 g/mL at 25 °C[1] | 1.3 g/mL[3] | Not specified |

| Refractive Index | n20/D 1.451[1] | n20/D 1.45[3] | Not specified |

| Flash Point | 82 °C (closed cup) | Not specified | Not specified |

| Solubility | Soluble in various organic solvents[3] | Soluble in various organic solvents[3] | Not specified |

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate is the esterification of 4-methyl-3-(trifluoromethyl)benzoic acid. While a specific protocol for this exact reaction is not detailed, a general procedure for the esterification of a benzoic acid derivative is provided below.

General Protocol for Fischer Esterification of a Benzoic Acid Derivative:

-

Reaction Setup: A solution of the corresponding benzoic acid in an excess of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or distillation to yield the pure methyl benzoate derivative.

A generalized workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate via Fischer esterification.

Reactivity and Stability

Reactivity: The reactivity of Methyl 4-methyl-3-(trifluoromethyl)benzoate is largely dictated by the ester and trifluoromethyl functional groups.

-

Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also be converted to other esters (transesterification), amides (amidation), or be reduced to an alcohol.

-

Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. This group is generally very stable and does not readily participate in reactions.

-

Methyl Group: The methyl group is a weak activating group and an ortho-, para-director for electrophilic aromatic substitution.

Stability: The compound is expected to be stable under standard laboratory conditions. The trifluoromethyl group enhances the thermal and chemical stability of the molecule.[5] It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation.

Role in Signaling Pathways and Drug Development

While there is no specific information on the biological activity of Methyl 4-methyl-3-(trifluoromethyl)benzoate, trifluoromethylated compounds are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The logical relationship for the utility of such compounds in drug discovery is outlined below.

Caption: The role of trifluoromethylated benzoates as intermediates in the synthesis of bioactive molecules with enhanced properties.

Safety and Handling

Based on the safety data of similar compounds like Methyl 4-(trifluoromethyl)benzoate, the following hazards are anticipated.[2]

-

Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Researchers and scientists should always consult the specific Safety Data Sheet (SDS) for the compound before handling and perform a thorough risk assessment.

References

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and hazards of Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

Methyl 4-(trifluoromethyl)benzoate is an aromatic ester notable for its trifluoromethyl group, which imparts unique chemical characteristics.[1] It is a colorless to pale yellow liquid with an aromatic odor.[1] This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its enhanced lipophilicity and metabolic stability.[2][3]

Table 1: Physical and Chemical Properties of Methyl 4-(trifluoromethyl)benzoate

| Property | Value | Source(s) |

| CAS Number | 2967-66-0 | [1][4] |

| Molecular Formula | C₉H₇F₃O₂ | [1][5] |

| Molecular Weight | 204.15 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 13-14 °C | |

| Boiling Point | 94-95 °C at 21 mmHg | |

| Density | 1.268 g/mL at 25 °C | |

| Refractive Index | n20/D 1.451 | |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Hazard Identification and Toxicological Profile

Methyl 4-(trifluoromethyl)benzoate is classified as a hazardous chemical.[4] It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[4][5][6]

Table 2: Hazard Classification of Methyl 4-(trifluoromethyl)benzoate

| Hazard Class | Category | GHS Code | Description | Source(s) |

| Flammable Liquids | Category 4 | H227 | Combustible liquid | [4][7] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [4][5][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [4][5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [4][5][7] |

Detailed toxicological studies on Methyl 4-(trifluoromethyl)benzoate are limited. Most sources indicate that the toxicological properties have not been fully investigated.[1] Information regarding mutagenic, reproductive, developmental effects, and teratogenicity is not available.[1] Similarly, no specific data on acute toxicity, such as LD50 values, has been reported.

Experimental Protocols

A generalized workflow for the chemical synthesis and subsequent hazard evaluation is presented below.

Signaling Pathways

There is no information available in the scientific literature to suggest that Methyl 4-(trifluoromethyl)benzoate is directly involved in specific biological signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules.[2][3] The biological effects of any resulting pharmaceutical would be dependent on the final molecular structure.

Safe Handling and Storage

Proper safety precautions must be observed when handling Methyl 4-(trifluoromethyl)benzoate.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe mist, vapors, or spray.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Use only in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials such as strong bases, strong oxidizing agents, amines, and reducing agents.[1]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Specific Hazards: Combustible material. Containers may explode when heated.[1]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.

-

Environmental Precautions: Should not be released into the environment.[1]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

This guide is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment. Always refer to the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-(trifluoromethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Key Intermediate in Chemical Synthesis

This technical guide provides a comprehensive overview of Methyl 4-methyl-3-(trifluoromethyl)benzoate, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and materials science. The presence of both a methyl and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecules. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications, particularly in the realm of medicinal chemistry.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is methyl 4-methyl-3-(trifluoromethyl)benzoate . Its structure consists of a central benzene ring substituted with a methyl ester group at position 1, a trifluoromethyl group at position 3, and a methyl group at position 4.

Caption: 2D Structure of methyl 4-methyl-3-(trifluoromethyl)benzoate.

Physicochemical Properties

The properties of this specific isomer are not widely reported in public databases. The data presented below is calculated based on its structure. For comparison, properties of the parent acid, 4-methyl-3-(trifluoromethyl)benzoic acid, are included where available.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | Calculated |

| Molecular Weight | 218.17 g/mol | Calculated |

| CAS Number (Parent Acid) | 261952-01-6 | PubChem[1] |

| Melting Point (Parent Acid) | 175.0 to 179.0 °C | TCI[2] |

| Appearance (Parent Acid) | White to Almost white powder/crystal | TCI[2] |

Synthesis and Characterization

Methyl 4-methyl-3-(trifluoromethyl)benzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid.

Synthetic Pathway: Fischer Esterification

The most common laboratory and industrial method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Synthetic workflow for Methyl 4-methyl-3-(trifluoromethyl)benzoate.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl (C=O) group of the ester, typically around 1720 cm⁻¹.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

The trifluoromethyl (CF₃) group is a crucial substituent in modern medicinal chemistry.[3] Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[4]

Methyl 4-methyl-3-(trifluoromethyl)benzoate serves as a key intermediate for introducing the 4-methyl-3-(trifluoromethyl)phenyl moiety into larger, more complex molecules. The methyl group can also play an important role in modulating the physicochemical and pharmacokinetic properties of a molecule.[5]

Role as a Chemical Building Block

This compound is a versatile building block in a drug discovery workflow. It can be used in various chemical reactions, such as amide bond formation (after hydrolysis to the parent acid) or cross-coupling reactions, to generate libraries of novel compounds for biological screening.

Caption: Role of intermediates in a typical drug discovery workflow.

Importance of the Trifluoromethyl Group

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[4]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.[4]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby functional groups, which can be crucial for receptor binding interactions.

References

- 1. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-(trifluoromethyl)benzoic Acid | 261952-01-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Trifluoromethylated Benzoic Acid Esters: Synthesis, Spectroscopic Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on trifluoromethylated benzoic acid esters, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique properties imparted by the trifluoromethyl (CF3) group, such as increased lipophilicity and metabolic stability, make these molecules attractive scaffolds for the development of novel therapeutic agents.[1] This guide covers their synthesis, spectroscopic characterization, and biological activities, presenting data in a structured format to facilitate research and development.

Synthesis of Trifluoromethylated Benzoic Acid Esters

The synthesis of trifluoromethylated benzoic acid esters can be broadly categorized into two main approaches: introduction of the trifluoromethyl group onto a pre-existing benzoic acid or ester, or esterification of a pre-synthesized trifluoromethylated benzoic acid.

A common method for the synthesis of the parent trifluoromethylated benzoic acids is through the oxidation of the corresponding trifluoromethylated toluene or benzaldehyde. For instance, 4-(trifluoromethyl)benzoic acid can be synthesized from 4-(trifluoromethyl)benzaldehyde in the presence of oxygen and a copper and cobalt catalyst system with a high yield of 99%.[2] Another approach involves the use of Grignard reagents, as demonstrated in the preparation of 3,5-bis(trifluoromethyl)benzoic acid.[3]

Once the trifluoromethylated benzoic acid is obtained, standard esterification procedures, such as the Fischer esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. For example, the methyl ester of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid has been synthesized with a 71% yield via this method.[1]

A general workflow for the synthesis of a trifluoromethylated benzoic acid ester is depicted below:

Caption: General synthesis workflow for trifluoromethylated benzoic acid esters.

Data Presentation

The following tables summarize key quantitative data for a selection of trifluoromethylated benzoic acids and their esters.

Table 1: Synthesis and Physical Properties

| Compound Name | Structure | Synthesis Yield (%) | Melting Point (°C) | Reference |

| 4-(Trifluoromethyl)benzoic acid | 4-CF3-C6H4-COOH | 99 | 220-222 | [2] |

| 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid, methyl ester | 2-(3-CF3-C6H4-NH)-C6H4-COOCH3 | 71 | N/A (oil) | [1] |

| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-(CF3)2-C6H3-COOH | 93.7 (of intermediate) | 108-110 | [3] |

| 2-Trifluoromethylbenzoic acid | 2-CF3-C6H4-COOH | 95.1 | 108-110 |

Table 2: Spectroscopic Data

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |

| Methyl 3-(trifluoromethyl)benzoate | 8.24 (s, 1H), 8.16 (d, J=7.8 Hz, 1H), 7.84 (d, J=7.8 Hz, 1H), 7.61 (t, J=7.8 Hz, 1H), 3.94 (s, 3H) | 165.5, 133.2, 131.2 (q, J=32.3 Hz), 130.1, 129.8 (q, J=3.8 Hz), 126.6 (q, J=3.8 Hz), 123.6 (q, J=272.5 Hz), 52.5 | 1730, 1310, 1270, 1130 | 204.04 | [4] |

| Ethyl 4-(trifluoromethyl)benzoate | 8.13 (d, J=8.1 Hz, 2H), 7.73 (d, J=8.2 Hz, 2H), 4.41 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H) | 165.4, 134.5 (q, J=32.5 Hz), 130.0, 125.4 (q, J=3.7 Hz), 123.8 (q, J=272.5 Hz), 61.6, 14.2 | 1724, 1327, 1282, 1132 | 218.06 | |

| 3-(Trifluoromethyl)benzoic acid | 8.30 (s, 1H), 8.22 (d, J=7.8 Hz, 1H), 7.91 (d, J=7.8 Hz, 1H), 7.69 (t, J=7.8 Hz, 1H) | 165.8, 133.5, 131.5 (q, J=32.2 Hz), 130.5, 130.2 (q, J=3.8 Hz), 126.9 (q, J=3.8 Hz), 123.5 (q, J=272.5 Hz) | 2900-3200, 1700, 1315, 1275, 1135 | 190.02 | [5] |

Biological Activities and Therapeutic Potential

Trifluoromethylated benzoic acid esters have been investigated for a range of biological activities, owing to the favorable physicochemical properties imparted by the CF3 group. This group can enhance binding affinity to biological targets and improve metabolic stability.

Anti-inflammatory Activity

Several studies have explored the anti-inflammatory potential of this class of compounds. For example, prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid) have been synthesized and evaluated. These prodrugs demonstrated significant anti-inflammatory and analgesic activities, with reduced gastrointestinal toxicity compared to the parent drug.[2] The anti-inflammatory effect is often evaluated through assays that measure the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs. While direct studies on simple trifluoromethylated benzoic acid esters are limited, related heterocyclic derivatives have shown promising results. For instance, a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines demonstrated significant in vitro cytotoxicity against various cancer cell lines.[6] This suggests that the trifluoromethylated benzoic acid scaffold could be a valuable starting point for the design of new anticancer agents.

Antimicrobial Activity

The potential of trifluoromethylated compounds as antimicrobial agents has also been investigated. Although specific data on benzoic acid esters is scarce, related structures such as novel 1,5-benzothiazepine derivatives containing fluorine have been synthesized and shown to possess a broad spectrum of activity against various microorganisms.[7][8]

The relationship between the chemical structure of these compounds and their biological activity is a key area of research, often explored through Quantitative Structure-Activity Relationship (QSAR) studies.

Caption: Structure-Activity Relationship (SAR) concept for drug design.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of trifluoromethylated benzoic acid esters.

General Procedure for Fischer Esterification

Materials:

-

Trifluoromethylated benzoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Protocol:

-

In a round-bottom flask, dissolve the trifluoromethylated benzoic acid in an excess of the anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or distillation to yield the pure trifluoromethylated benzoic acid ester.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compounds (trifluoromethylated benzoic acid esters) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric plate reader

Protocol:

-

Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe in each well of the microplate.

-

Add the test compound at various concentrations to the respective wells. Include wells for a positive control, a negative control (vehicle), and a background (no enzyme).

-

Add the COX-2 enzyme to all wells except the background wells.

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compounds (trifluoromethylated benzoic acid esters) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

The following day, treat the cells with various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Trifluoromethylated benzoic acid esters represent a promising class of compounds for drug discovery and development. Their synthesis is generally straightforward, and the incorporation of the trifluoromethyl group often leads to enhanced biological activity and improved pharmacokinetic properties. This technical guide has provided a summary of the current literature, highlighting key data on the synthesis, spectroscopic properties, and biological potential of these molecules. The detailed experimental protocols offer a practical resource for researchers aiming to explore this area further. Future research should focus on the synthesis and evaluation of larger libraries of these esters to establish more comprehensive structure-activity relationships and to identify lead compounds for various therapeutic targets.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wiley-vch.de [wiley-vch.de]

- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]

In-depth Technical Guide: Methyl 4-methyl-3-(trifluoromethyl)benzoate

An Examination of a Key Synthetic Intermediate in Modern Drug Discovery

Abstract

Methyl 4-methyl-3-(trifluoromethyl)benzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structural features—a trifluoromethyl group ortho to a methyl group on a benzoate scaffold—impart unique electronic and steric properties that are leveraged in the construction of complex molecular architectures. This guide explores the synthesis, physicochemical properties, and the pivotal role of this compound as a building block in medicinal chemistry. While a specific, documented "discovery" of this intermediate is not prominent in the literature, its history is intrinsically linked to the synthesis of targeted therapeutic agents.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. When positioned on an aromatic ring, the -CF₃ group acts as a strong electron-withdrawing moiety, influencing the reactivity of the entire molecule. Methyl 4-methyl-3-(trifluoromethyl)benzoate combines this feature with a methyl group, which can provide steric influence and act as a point for metabolic interaction or further functionalization. This combination makes it a sought-after intermediate for creating targeted, high-efficacy compounds.

Synthesis and Reaction Pathways

The primary and most direct route to Methyl 4-methyl-3-(trifluoromethyl)benzoate is through the esterification of its parent carboxylic acid, 4-methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6).

Synthesis of the Precursor: 4-methyl-3-(trifluoromethyl)benzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. While various proprietary methods exist, a common approach involves the trifluoromethylation of a suitable toluene derivative followed by oxidation of the methyl group to a carboxylic acid.

Fischer Esterification: From Acid to Ester

The conversion of the carboxylic acid to its methyl ester is typically achieved via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol, with a strong acid like sulfuric acid serving as the catalyst. The reaction is reversible, and using excess methanol shifts the equilibrium toward the product side, maximizing the yield of the desired ester.

Physicochemical and Spectroscopic Data

Quantitative data for Methyl 4-methyl-3-(trifluoromethyl)benzoate is not widely published in standalone reports but is derived from its use as an intermediate in various patented syntheses. The table below compiles key properties of its direct precursor, which are essential for its synthesis and handling.

| Property | Value | Reference |

| Compound Name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |

| CAS Number | 261952-01-6 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White to Almost white powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| Melting Point | 175.0 to 179.0 °C | [2] |

Note: Specific data for the methyl ester would be determined upon its synthesis and purification.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate is not available, a standard Fischer esterification procedure can be adapted from the well-established synthesis of similar esters, such as methyl benzoate.[4]

General Protocol for Fischer Esterification

Materials:

-

4-Methyl-3-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-methyl-3-(trifluoromethyl)benzoate.

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity ester.

Applications in Drug Development

Methyl 4-methyl-3-(trifluoromethyl)benzoate is primarily utilized as an intermediate in the synthesis of pharmacologically active molecules. The ester functional group is a versatile handle that can be readily hydrolyzed back to the carboxylic acid or converted into an amide, which is a common functional group in many drug candidates. For instance, this structural motif is relevant in the synthesis of compounds targeting G-protein coupled receptors (GPCRs).[5] The specific arrangement of the methyl and trifluoromethyl groups provides a unique substitution pattern that can be critical for achieving selective binding to a biological target.

Conclusion

While not a widely known compound in its own right, Methyl 4-methyl-3-(trifluoromethyl)benzoate represents a class of highly valuable, specialized intermediates in the field of medicinal chemistry. Its synthesis relies on standard, robust organic reactions, and its utility is defined by the strategic importance of the trifluoromethyl-toluene scaffold in modern drug design. As the demand for more potent and selective therapeutic agents grows, the role of such precisely functionalized building blocks will continue to be of paramount importance to researchers and drug development professionals.

References

- 1. 261952-01-6 | 4-Methyl-3-(trifluoromethyl)benzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 2. 4-Methyl-3-(trifluoromethyl)benzoic Acid | 261952-01-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. 4-Methyl-3-(trifluoromethyl)benzoic acid, CasNo.261952-01-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. CA2827718A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

theoretical studies on the electronic effects of substituents in Methyl 4-methyl-3-(trifluoromethyl)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic effects of the methyl and trifluoromethyl substituents on the aromatic ring of Methyl 4-methyl-3-(trifluoromethyl)benzoate. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes established principles of physical organic chemistry and draws upon data from analogous substituted aromatic compounds. The interplay of inductive and resonance effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group significantly influences the electron density distribution, reactivity, and potential biological activity of the molecule. This guide presents quantitative data, outlines relevant experimental and computational methodologies, and provides visual representations of the underlying electronic principles to support further research and drug development endeavors.

Introduction

The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. Substituents modulate the electronic properties of a molecule, thereby influencing its reactivity, metabolic stability, and interactions with biological targets. Methyl 4-methyl-3-(trifluoromethyl)benzoate presents an interesting case study in substituent effects, featuring a weakly electron-donating group (methyl, -CH₃) and a potent electron-withdrawing group (trifluoromethyl, -CF₃) in a specific arrangement on a methyl benzoate scaffold.

The trifluoromethyl group is a crucial substituent in pharmaceutical design, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, profoundly alters the electronic landscape of the aromatic ring.[1][2] Conversely, the methyl group is a classical electron-donating group through hyperconjugation and weak inductive effects. The juxtaposition of these opposing electronic influences in Methyl 4-methyl-3-(trifluoromethyl)benzoate creates a unique electronic environment that dictates its chemical behavior.

This whitepaper will delve into a theoretical examination of these electronic effects. By summarizing key quantitative descriptors, detailing relevant investigatory protocols, and visualizing the fundamental interactions, this document aims to provide a robust foundational understanding for professionals engaged in research and development.

Quantitative Analysis of Substituent Electronic Effects

The electronic influence of substituents is commonly quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[3] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |

| Methyl (-CH₃) | -0.07[3] | -0.17[3] | Electron-donating |

| Trifluoromethyl (-CF₃) | 0.43[3] | 0.54[3] | Electron-withdrawing |

Table 1: Hammett Substituent Constants for Methyl and Trifluoromethyl Groups.

In addition to Hammett constants, computational chemistry provides valuable insights into the electronic properties of molecules. Density Functional Theory (DFT) calculations on analogous substituted benzoate and toluene molecules can predict various electronic parameters. While specific calculated values for Methyl 4-methyl-3-(trifluoromethyl)benzoate are not available in the literature, the expected trends can be inferred.

| Property | Effect of -CH₃ | Effect of -CF₃ | Expected Net Effect on the Ring |

| Electron Density | Increases (ortho/para) | Strongly Decreases (meta) | Overall decrease, with nuanced distribution |

| Dipole Moment | Small increase | Significant increase | A notable molecular dipole moment |

| HOMO Energy | Increases (destabilizes) | Decreases (stabilizes) | Lowered relative to toluene |

| LUMO Energy | Small effect | Significantly Decreases (stabilizes) | Significantly lowered |

| NMR Chemical Shifts (¹H, ¹³C) | Upfield shift (shielding) | Downfield shift (deshielding) | Complex pattern reflecting both influences |

| NMR Chemical Shifts (¹⁹F) | - | Characteristic singlet | A singlet in the typical range for aryl-CF₃ |

Table 2: Predicted Qualitative Electronic Effects of Substituents on the Aromatic Ring.

Methodologies for Studying Electronic Effects

The investigation of electronic effects in substituted aromatic compounds employs a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate

A plausible synthetic route would involve the Fischer esterification of 4-methyl-3-(trifluoromethyl)benzoic acid.

Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask containing 4-methyl-3-(trifluoromethyl)benzoic acid, add an excess of methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the mixture.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TTC).[5]

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[5] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure Methyl 4-methyl-3-(trifluoromethyl)benzoate.

3.1.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and for probing the electronic environment. The chemical shifts of the aromatic protons and carbons will be indicative of the electron density at their respective positions. The ¹⁹F NMR will show a characteristic singlet for the -CF₃ group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1720 cm⁻¹.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Computational Protocols

3.2.1. Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for investigating the electronic structure and properties of molecules.

Protocol: DFT Calculation of Electronic Properties

-

Structure Optimization: The 3D structure of Methyl 4-methyl-3-(trifluoromethyl)benzoate is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[6][7]

-

Property Calculations: Using the optimized geometry, various electronic properties can be calculated:

-

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing a quantitative picture of the electron distribution.[8]

-

Dipole Moment: The total molecular dipole moment can be calculated to understand the overall polarity of the molecule.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitation energy.

-

Electrostatic Potential (ESP) Map: An ESP map can be generated to visualize the electron-rich and electron-poor regions of the molecule.

-

Visualization of Electronic Effects and Workflows

Substituent Effects on the Aromatic Ring

The electronic character of the aromatic ring in Methyl 4-methyl-3-(trifluoromethyl)benzoate is governed by the interplay of inductive and resonance effects of the methyl and trifluoromethyl groups.

Figure 1: Interplay of Inductive and Resonance Effects.

General Experimental and Computational Workflow

The investigation of the electronic properties of a novel substituted benzoate follows a logical progression from synthesis to detailed analysis.

Figure 2: A Generalized Workflow for Investigation.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility Profile of Methyl 4-methyl-3-(trifluoromethyl)benzoate: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the solubility of Methyl 4-methyl-3-(trifluoromethyl)benzoate. It is important to note that a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the physicochemical properties of structurally similar molecules and established principles of organic chemistry. All quantitative data provided is predictive and should be confirmed experimentally.

Executive Summary

This technical guide outlines the predicted solubility characteristics of Methyl 4-methyl-3-(trifluoromethyl)benzoate in common organic solvents. Due to the absence of specific experimental data for this compound, this guide leverages data from structurally analogous compounds, namely Methyl 4-(trifluoromethyl)benzoate and Methyl 3-(trifluoromethyl)benzoate, to forecast its solubility behavior. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise quantitative data. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving Methyl 4-methyl-3-(trifluoromethyl)benzoate.

Predicted Physicochemical Properties and Solubility

The structure of Methyl 4-methyl-3-(trifluoromethyl)benzoate, featuring a benzene ring substituted with a methyl group, a trifluoromethyl group, and a methyl ester, suggests it is a relatively nonpolar organic compound. The trifluoromethyl group significantly influences the molecule's electron density and lipophilicity.

Based on the general principle of "like dissolves like," Methyl 4-methyl-3-(trifluoromethyl)benzoate is expected to exhibit good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.

Table 1: Predicted Solubility of Methyl 4-methyl-3-(trifluoromethyl)benzoate in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.88 | Soluble | Nonpolar solvent, favorable interactions with the nonpolar aromatic ring and methyl groups. |

| Toluene | 2.38 | Very Soluble | Aromatic solvent, favorable π-π stacking interactions with the benzene ring. |

| Diethyl Ether | 4.34 | Soluble | Moderately polar aprotic solvent, capable of dissolving a wide range of organic compounds. |

| Dichloromethane | 9.08 | Very Soluble | Polar aprotic solvent, effective at dissolving many organic compounds. |

| Acetone | 20.7 | Soluble | Polar aprotic solvent, good general solvent for many organic molecules. |

| Ethyl Acetate | 6.02 | Very Soluble | Moderately polar aprotic solvent, structurally similar to the ester functional group. |

| Isopropanol | 19.9 | Moderately Soluble | Polar protic solvent, some interaction with the ester group is possible. |

| Ethanol | 24.5 | Moderately Soluble | Polar protic solvent, similar to isopropanol. |

| Methanol | 32.7 | Sparingly Soluble | Highly polar protic solvent, less favorable interactions. |

| Water | 80.1 | Insoluble | Highly polar protic solvent, unfavorable interactions with the largely nonpolar molecule. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment

-

Methyl 4-methyl-3-(trifluoromethyl)benzoate (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of Methyl 4-methyl-3-(trifluoromethyl)benzoate.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-methyl-3-(trifluoromethyl)benzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Methyl 4-methyl-3-(trifluoromethyl)benzoate.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

-

Logical Relationships in Solubility Prediction

The prediction of solubility is guided by several key principles of physical organic chemistry. The following diagram outlines the logical relationships influencing the solubility of an organic compound like Methyl 4-methyl-3-(trifluoromethyl)benzoate.

Caption: Factors influencing solubility.

For Methyl 4-methyl-3-(trifluoromethyl)benzoate, the ester group can act as a hydrogen bond acceptor, but it lacks a hydrogen bond donor. Its overall polarity is dominated by the large, nonpolar trifluoromethyl- and methyl-substituted benzene ring. Therefore, strong solute-solvent interactions are expected with nonpolar and moderately polar aprotic solvents, leading to higher solubility. Conversely, in highly polar, protic solvents like water, the strong solvent-solvent interactions (hydrogen bonding) are difficult to overcome by the weaker solute-solvent interactions, resulting in poor solubility.

Methodological & Application

Application Notes and Protocols for Methyl 4-methyl-3-(trifluoromethyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 4-methyl-3-(trifluoromethyl)benzoate as a versatile intermediate in organic synthesis, particularly in the context of medicinal chemistry and drug development.

Application Notes

Methyl 4-methyl-3-(trifluoromethyl)benzoate is a valuable fluorinated building block for the synthesis of complex organic molecules. The presence of both a methyl and a trifluoromethyl group on the benzene ring offers unique electronic and steric properties that can be exploited in the design of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, a common motif in modern drug discovery, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.

A significant application of structurally related compounds is in the synthesis of tyrosine kinase inhibitors. For instance, the core structure of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML), features a 3-(trifluoromethyl)-4-methylaniline moiety. While not a direct precursor, Methyl 4-methyl-3-(trifluoromethyl)benzoate can be considered a key starting material for the synthesis of such aniline intermediates through a series of well-established synthetic transformations. The ester functionality provides a handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.

Key Applications:

-

Intermediate for Pharmaceutical Synthesis: Serves as a precursor for the synthesis of complex drug molecules, particularly kinase inhibitors.

-

Building Block for Agrochemicals: The trifluoromethyl group can impart desirable properties to novel herbicides and pesticides.

-

Material Science: Can be incorporated into polymers and other materials to enhance thermal and chemical stability.

Physicochemical and Spectral Data

Below is a summary of the key physicochemical and spectral properties for Methyl 4-methyl-3-(trifluoromethyl)benzoate and its parent carboxylic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | C₁₀H₉F₃O₂ | 218.17 | Liquid or Low-Melting Solid | Not available |

| 4-methyl-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | 204.15 | White to off-white solid | 261952-01-6 |

Note: As this specific ester is not widely commercialized, some physical data is estimated based on similar compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate and its potential use in a subsequent synthetic step.

Protocol 1: Synthesis of Methyl 4-methyl-3-(trifluoromethyl)benzoate via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid using a classic acid-catalyzed esterification.

Materials:

-

4-methyl-3-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 4-methyl-3-(trifluoromethyl)benzoic acid (5.0 g, 24.5 mmol).

-

Add anhydrous methanol (50 mL) to the flask and swirl to dissolve the solid.

-

Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-methyl-3-(trifluoromethyl)benzoate.

Expected Yield: 85-95%

Quantitative Data Summary:

| Reactant | Moles (mmol) | Equivalents |

| 4-methyl-3-(trifluoromethyl)benzoic acid | 24.5 | 1.0 |

| Methanol | Excess | - |

| Sulfuric acid | Catalytic | - |

Protocol 2: Nitration of Methyl 4-methyl-3-(trifluoromethyl)benzoate

This protocol describes a potential subsequent reaction to introduce a nitro group, a common step in the synthesis of aniline-based drug intermediates.

Materials:

-

Methyl 4-methyl-3-(trifluoromethyl)benzoate

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add Methyl 4-methyl-3-(trifluoromethyl)benzoate (4.0 g, 18.3 mmol) to concentrated sulfuric acid (20 mL).

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the ester over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash with water (50 mL), followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the nitrated product.

Expected Product: A mixture of regioisomers, with the major product being Methyl 5-nitro-4-methyl-3-(trifluoromethyl)benzoate.

Quantitative Data Summary:

| Reactant | Moles (mmol) | Equivalents |

| Methyl 4-methyl-3-(trifluoromethyl)benzoate | 18.3 | 1.0 |

| Fuming nitric acid | ~35.7 | ~1.95 |

| Sulfuric acid | Solvent | - |

Visualizations